2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide
Overview
Description
2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide is an organic compound with the molecular formula C7H13ClN2O2. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by the presence of a chloro group, a dimethylcarbamoyl group, and an acetamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide can be synthesized through the reaction of dimethylcarbamoyl chloride with chloroacetamide under controlled conditions. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow process, where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted acetamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and dimethylamine.
Oxidation: Oxidative conditions can convert the compound into its corresponding N-oxide derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Substituted acetamides.
Hydrolysis: Carboxylic acid and dimethylamine.
Oxidation: N-oxide derivatives.
Scientific Research Applications
2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylacetamide
- 2-chloro-N-(2,6-diethylphenyl)acetamide
- 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide
Uniqueness
2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher efficacy in certain biochemical assays .
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N,N-dimethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-9(2)6(11)4-8-5(10)3-7/h3-4H2,1-2H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXRMZGDWQPBNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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